molecular formula C6H5ClF3N3 B15060216 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 1023813-53-7

6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B15060216
CAS No.: 1023813-53-7
M. Wt: 211.57 g/mol
InChI Key: SAGGJJYJLWSBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative known for its significant biological activity. Pyrimidine derivatives are widely used in various fields, including agriculture, medicine, and materials science, due to their diverse chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyrimidine as a core structure, which is then modified through various chemical reactions to introduce the chloro, methyl, and trifluoromethyl groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and trifluoromethylation, followed by purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including antifungal and anticancer properties.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

What sets 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine apart is its unique combination of chloro, methyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and biological activity .

Properties

CAS No.

1023813-53-7

Molecular Formula

C6H5ClF3N3

Molecular Weight

211.57 g/mol

IUPAC Name

6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C6H5ClF3N3/c1-11-4-2-3(7)12-5(13-4)6(8,9)10/h2H,1H3,(H,11,12,13)

InChI Key

SAGGJJYJLWSBIG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC(=N1)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.